Dynole 34-2: A Technical Guide to its Induction of Apoptosis and Cytokinesis Failure
Dynole 34-2: A Technical Guide to its Induction of Apoptosis and Cytokinesis Failure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dynole 34-2 is a potent, cell-permeable small molecule inhibitor of the GTPase activity of dynamin, a key protein involved in membrane scission events, including endocytosis and the final stage of cell division, cytokinesis.[1][2][3] Research has identified Dynole 34-2 as a novel antimitotic agent that selectively induces cell death in dividing cancer cells by triggering a unique sequence of events: first, a failure of cytokinesis leading to the formation of multinucleated cells, followed by the induction of apoptosis.[1][2][4] This document provides an in-depth technical overview of the cellular effects of Dynole 34-2, presenting key quantitative data, detailed experimental protocols, and elucidated signaling pathways for researchers in oncology and cell biology.
Core Mechanism of Action
Dynole 34-2 inhibits the GTPase activity of both dynamin 1 (dynI) and dynamin 2 (dynII), with a higher potency for dynamin 1.[1][3] Dynamin 2 is essential for the final abscission step of cytokinesis, where the intercellular bridge connecting two daughter cells is severed.[5] By inhibiting dynamin, Dynole 34-2 prevents this scission, causing the cleavage furrow to regress and resulting in a single, larger cell with two or more nuclei.[1][6] This state of mitotic catastrophe is subsequently followed by the activation of the apoptotic cell death program.[1][2] This targeted action on dividing cells makes Dynole 34-2 a compound of interest for anticancer research.[1][4]
Quantitative Data Presentation
The following tables summarize the key quantitative effects of Dynole 34-2 as reported in the literature.
Table 1: Inhibitory Potency of Dynole 34-2
| Target | Assay | IC50 Value (µM) | Source |
| Dynamin I | In vitro GTPase Activity | 6.9 ± 1.0 | [1] |
| Dynamin II | In vitro GTPase Activity | 14.2 ± 7.7 | [1] |
Table 2: Growth Inhibition (GI50) of Dynole 34-2 in Various Human Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | GI50 (µM) | Source |
| HeLa | Cervical | 14.7 ± 0.3 | [1] |
| SJ-G2 | Glial | 4.0 ± 0.6 | [1] |
| HT29 | Colon | 20.3 ± 1.4 | [1] |
| SW480 | Colon | 18.0 ± 1.1 | [1] |
| MCF-7 | Breast | 22.1 ± 1.7 | [1] |
| A2780 | Ovarian | 15.8 ± 1.4 | [1] |
| H460 | Lung | 15.6 ± 0.8 | [1] |
| DU145 | Prostate | 28.5 ± 2.6 | [1] |
| BE2-C | Neuronal | 14.2 ± 1.0 | [1] |
Table 3: Cellular Phenotypes Induced by Dynole 34-2 in HeLa Cells
| Endpoint | Concentration (µM) | Time | Result | Source |
| Cytokinesis Failure | 10 | - | 81.8% of mitotic cells become multinucleated | [1] |
| Apoptosis | 10 | 20h | ~40% of cells that failed cytokinesis underwent apoptosis | |
| Colony Formation | ~0.1 | 7 days | 50% reduction in colony formation | [1] |
Signaling Pathways and Workflows
Experimental Workflow for Assessing Cytokinesis Failure and Apoptosis
The logical flow of experiments to determine the effects of Dynole 34-2 involves synchronizing cells to enrich the mitotic population, treating with the compound, and then assessing the outcomes of cytokinesis failure and subsequent apoptosis.
Caption: Experimental workflow for analyzing Dynole 34-2 effects.
Signaling Pathway of Dynole 34-2 Induced Apoptosis
Dynole 34-2's inhibition of dynamin at the point of abscission leads to a mitotic catastrophe. This cellular stress state is thought to trigger the intrinsic (mitochondrial) pathway of apoptosis. The cleavage of PARP is a key indicator of executioner caspase-3 activity.
Caption: Dynole 34-2 induced apoptosis signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the primary literature on Dynole 34-2.
Cell Culture and Synchronization
-
Cell Lines: HeLa (cervical carcinoma) and other cancer cell lines are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mmol/L L-glutamine, and antibiotics (100 units/mL penicillin, 100 µg/mL streptomycin). Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
-
Synchronization: To enrich for cells in mitosis, cultures are synchronized at the G2/M boundary.
-
Treat cells with 9 µmol/L of the CDK1 inhibitor RO-3306 for 18-20 hours.
-
To release cells into mitosis, wash the monolayer three times with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh, pre-warmed culture medium. Cells will begin to enter mitosis within 15-30 minutes. Dynole 34-2 or vehicle control (DMSO) is added immediately after release.
-
Multinucleation/Cytokinesis Failure Assay (Immunofluorescence)
-
Cell Plating: Seed synchronized cells onto glass coverslips in a 24-well plate.
-
Treatment: After release from synchronization, treat cells with 10 µM Dynole 34-2 or DMSO for 6 hours.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking: Block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Staining:
-
Incubate with a primary antibody against α-tubulin (to visualize cell structure and mitotic spindles) diluted in blocking buffer for 1 hour.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour in the dark.
-
-
Mounting & Imaging: Wash three times with PBS, mount coverslips onto glass slides with mounting medium, and visualize using a fluorescence microscope.
-
Quantification: Score a minimum of 200 cells per condition. Cells containing two or more distinct nuclei are counted as multinucleated.
Time-Lapse Microscopy
-
Plating: Seed synchronized cells in a glass-bottom imaging dish.
-
Treatment: Release cells from the G2/M block and immediately add 10 µM Dynole 34-2 or DMSO.
-
Imaging: Place the dish in a live-cell imaging chamber maintained at 37°C and 5% CO2. Acquire phase-contrast images every 5 minutes for up to 20 hours.
-
Analysis: Manually track individual cells that enter mitosis. Score for the duration of mitosis, completion of cytokinesis, cytokinesis failure (regression of the cleavage furrow leading to a binucleated cell), and subsequent apoptosis (characterized by cell shrinkage and membrane blebbing).
Apoptosis Detection by Western Blot for PARP Cleavage
-
Cell Lysis: Treat synchronized cells with Dynole 34-2 for 8-20 hours. Harvest cells by scraping and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for cleaved PARP (recognizing the 89 kDa fragment) overnight at 4°C.
-
Use an antibody for a loading control (e.g., γ-tubulin or GAPDH) to ensure equal protein loading.
-
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. The presence of an 89 kDa band indicates apoptosis.
Cell Proliferation and Viability Assays
-
MTT Assay:
-
Seed 1,000-5,000 cells per well in a 96-well plate.
-
The next day, add serial dilutions of Dynole 34-2 and incubate for 72 hours.
-
Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the resulting formazan crystals by adding DMSO.
-
Read the absorbance at 570 nm. Data is used to calculate the GI50 (concentration for 50% growth inhibition).
-
-
Colony Formation Assay:
-
Seed 200-500 cells per well in a 6-well plate.
-
Treat with various concentrations of Dynole 34-2 for 7-10 days, allowing colonies to form.
-
Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Count the number of colonies (typically >50 cells) in each well to assess long-term cell survival.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of dynamin by dynole 34-2 induces cell death following cytokinesis failure in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 4. [PDF] Inhibition of Dynamin by Dynole 34-2 Induces Cell Death following Cytokinesis Failure in Cancer Cells | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Delineation of the caspase-9 signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
